Magnesium, chloro(2-methylpropyl)-
Overview
Description
Magnesium, chloro(2-methylpropyl)- is a useful research compound. Its molecular formula is C4H9ClMg and its molecular weight is 116.87 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, chloro(2-methylpropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, chloro(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Isobutylmagnesium chloride, also known as iso-butylmagnesium chloride or chloro(2-methylpropyl)magnesium, is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations .
Target of Action
The primary targets of isobutylmagnesium chloride are organic compounds with electrophilic carbon atoms . These include carbonyl compounds such as aldehydes, ketones, esters, acyl halides, and nitriles .
Mode of Action
Isobutylmagnesium chloride, as a Grignard reagent, acts as a nucleophile . It attacks the electrophilic carbon atom of carbonyl compounds, leading to the formation of a new carbon-carbon bond . This reaction is a key step in many organic synthesis processes .
Biochemical Pathways
It’s known that grignard reagents play a crucial role in organic synthesis, contributing to the formation of a wide range of organic compounds .
Result of Action
The primary result of isobutylmagnesium chloride’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic molecules, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of isobutylmagnesium chloride, like other Grignard reagents, are highly dependent on the reaction environment . They are sensitive to moisture and air, and thus, must be prepared and used under anhydrous and inert conditions . Furthermore, they are typically used in solvents like diethyl ether or tetrahydrofuran .
Biochemical Analysis
Biochemical Properties
Isobutylmagnesium chloride plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carbonyl-containing compounds such as aldehydes, ketones, and esters to form alcohols. This interaction is facilitated by the nucleophilic nature of the carbon-magnesium bond in isobutylmagnesium chloride, which attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. The compound’s high reactivity makes it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
Isobutylmagnesium chloride can influence various cellular processes due to its reactivity. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form carbon-carbon bonds can be utilized in the synthesis of complex molecules that can modulate cellular functions. Additionally, its interaction with biomolecules can lead to changes in cellular metabolism, potentially affecting the production of key metabolites and energy production within the cell .
Molecular Mechanism
The molecular mechanism of isobutylmagnesium chloride involves its interaction with electrophilic centers in biomolecules. The carbon-magnesium bond in the compound is highly nucleophilic, allowing it to attack electrophilic carbon atoms in carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. Additionally, isobutylmagnesium chloride can act as a catalyst in certain reactions, further enhancing its utility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isobutylmagnesium chloride can change over time due to its stability and degradation. The compound is known to be sensitive to moisture and air, which can lead to its degradation and a decrease in reactivity. Long-term studies have shown that isobutylmagnesium chloride can maintain its reactivity for extended periods when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures. Prolonged exposure to air and moisture can lead to the formation of by-products that can affect its performance in biochemical reactions .
Dosage Effects in Animal Models
The effects of isobutylmagnesium chloride can vary with different dosages in animal models. At low doses, the compound can be used to study its biochemical interactions and effects on cellular processes. At high doses, isobutylmagnesium chloride can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Isobutylmagnesium chloride is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of key metabolites. For example, its role in the formation of carbon-carbon bonds can impact the synthesis of fatty acids, amino acids, and other essential biomolecules. Additionally, isobutylmagnesium chloride can affect the activity of enzymes involved in these pathways, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, isobutylmagnesium chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, binding to specific proteins can facilitate the transport of isobutylmagnesium chloride to target sites within the cell, where it can exert its biochemical effects. Additionally, the compound’s distribution can be affected by its chemical properties, such as solubility and reactivity .
Subcellular Localization
The subcellular localization of isobutylmagnesium chloride can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, isobutylmagnesium chloride may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and other biomolecules. Alternatively, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes. The precise localization of isobutylmagnesium chloride can determine its specific biochemical effects and applications .
Properties
IUPAC Name |
magnesium;2-methanidylpropane;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMZEMQBSONIMJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884181 | |
Record name | Magnesium, chloro(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5674-02-2 | |
Record name | Magnesium, chloro(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, chloro(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.